molecular formula C6H7BrN2O B2723137 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde CAS No. 1268522-54-8

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2723137
CAS No.: 1268522-54-8
M. Wt: 203.039
InChI Key: YPVFLSVGJNOXNT-UHFFFAOYSA-N
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Description

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms. This compound is notable for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde typically involves the bromination of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.

    Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and the aldehyde group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Another brominated pyrazole derivative with similar reactivity but different substitution patterns.

    1,4-Dimethyl-1H-pyrazole-3-carbaldehyde: The non-brominated analog of the compound, which lacks the bromine atom and exhibits different reactivity.

    5-Chloro-1,4-dimethyl-1H-pyrazole-3-carbaldehyde: A chlorinated analog with similar properties but different halogen substitution

Uniqueness

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both bromine and aldehyde functional groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

5-bromo-1,4-dimethylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVFLSVGJNOXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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